3,3'-Dichlorobenzidine hydrochloride
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Overview
Description
3,3’-Dichlorobenzidine hydrochloride: is an organic compound with the chemical formula C12H10Cl2N2·HCl . It is a chlorinated aromatic amine derived from benzidine and exists as gray to purple needle-like crystals at room temperature . This compound is slightly soluble in water and dilute hydrochloric acid but readily soluble in benzene, diethyl ether, ethanol, and glacial acetic acid . It is primarily used in the production of pigments and dyes, particularly diarylide yellow pigments used in printing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine hydrochloride is prepared in two main steps from 2-nitrochlorobenzene . The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric acid to yield 3,3’-dichlorobenzidine . The final product, 3,3’-dichlorobenzidine hydrochloride, is obtained by treating 3,3’-dichlorobenzidine with hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of 3,3’-dichlorobenzidine hydrochloride involves the catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals and organic solvents . The resulting 2,2’-dichlorohydrazobenzene undergoes a translocation and rearrangement reaction in hydrochloric acid to produce 3,3’-dichlorobenzidine hydrochloride with a yield of over 90% . This method is favored for its high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichlorobenzidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products Formed:
Tetrachloro derivatives: from oxidation.
2,2’-Dichlorodiphenylhydrazine: from reduction.
Diarylide yellow pigments: from diazotization and coupling reactions.
Scientific Research Applications
Chemistry: 3,3’-Dichlorobenzidine hydrochloride is extensively used in the synthesis of pigments and dyes, particularly diarylide yellow pigments used in printing inks . It is also used as an intermediate in the production of other chemical compounds .
Biology and Medicine: Due to its carcinogenic properties, 3,3’-dichlorobenzidine hydrochloride is used in toxicological studies to understand the mechanisms of carcinogenesis and to develop safety guidelines for handling and exposure .
Industry: In addition to its use in pigments and dyes, 3,3’-dichlorobenzidine hydrochloride is employed as a curing agent for isocyanate-containing polymers and solid urethane plastics .
Mechanism of Action
The carcinogenic effects of 3,3’-dichlorobenzidine hydrochloride are believed to be due to its structural similarity to benzidine, a known carcinogen . It is thought to undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer . The primary molecular targets are believed to be the urinary bladder and liver .
Comparison with Similar Compounds
Benzidine: A known carcinogen with similar structural properties.
2,2’-Dichlorodiphenylhydrazine: An intermediate in the synthesis of 3,3’-dichlorobenzidine hydrochloride.
Tetrachlorobenzidine: A derivative formed through the oxidation of 3,3’-dichlorobenzidine hydrochloride.
Uniqueness: 3,3’-Dichlorobenzidine hydrochloride is unique due to its specific use in the production of diarylide yellow pigments and its high yield and purity in industrial production methods . Its carcinogenic properties also make it a valuable compound for toxicological research .
Properties
CAS No. |
56532-21-9 |
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Molecular Formula |
C12H11Cl3N2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H |
InChI Key |
HXFNXEIKMAEASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl |
Origin of Product |
United States |
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